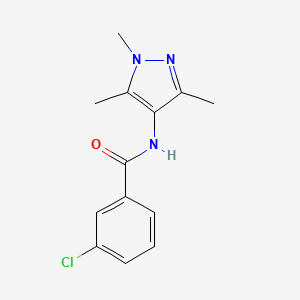![molecular formula C14H20N2O B7475431 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of ureas, which are known to exhibit various biological activities.
作用機序
The mechanism of action of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been reported to reduce inflammation and angiogenesis, which are key processes involved in the development and progression of various diseases.
実験室実験の利点と制限
One of the advantages of using 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research on 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Moreover, the development of novel derivatives of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a promising compound that has shown potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
合成法
The synthesis of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea involves the reaction of cyclopropyl isocyanate with 2,4-dimethylbenzylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methyl isocyanate. This method has been reported to yield the desired product in good yields and high purity.
科学的研究の応用
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. In addition, this compound has shown promising results in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
特性
IUPAC Name |
3-cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-5-12(11(2)8-10)9-16(3)14(17)15-13-6-7-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSQODTYKTNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

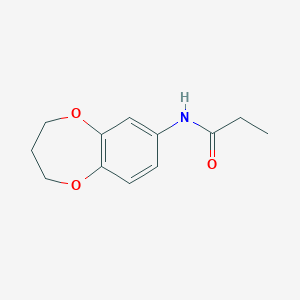
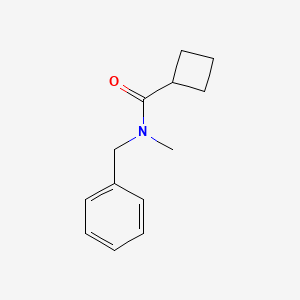
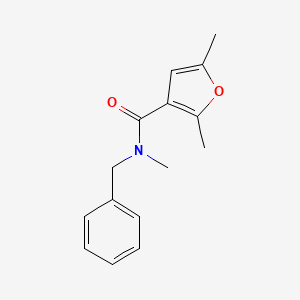
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
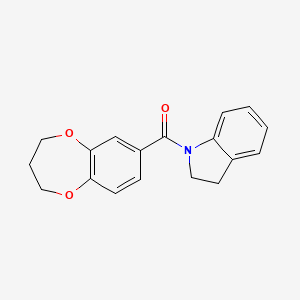
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)

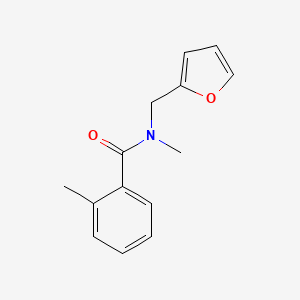
![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
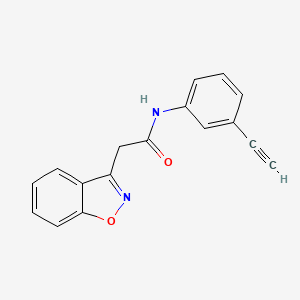
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
